![molecular formula C16H14N2O2S2 B2451288 2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-65-1](/img/structure/B2451288.png)
2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine (ASM4MPT) is an organosulfur compound belonging to the class of thienopyrimidines. It is a heterocyclic compound, meaning it contains a ring structure with at least two different elements and is composed of three rings: thiophene, pyrimidine and thiophene-pyrimidine. ASM4MPT is a relatively new compound and has been found to have a wide range of potential applications in the fields of medicinal chemistry, materials science and biochemistry.
Aplicaciones Científicas De Investigación
Anticonvulsive Activity
One of the notable applications of thieno[3,2-d]pyrimidine derivatives is their anticonvulsant activity. Specifically, the synthesis of derivatives like 5-pyrrolidin-1-ylpyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been developed, showcasing promising anticonvulsant properties. The method involves preparing amino, alkoxy, and alkylsulfanyl derivatives and has shown notable results in controlling convulsive activities (Dashyan et al., 2016).
Fluorescence Properties
Derivatives of thieno[3,2-d]pyrimidine have been synthesized, displaying significant solid-state fluorescence properties. This includes compounds like 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, which showed strong solid-state fluorescence, indicating potential applications in material sciences and molecular sensing technologies. The absorption and emission properties of these compounds were confirmed through comprehensive quantum-chemical calculations (Yokota et al., 2012).
Antitumor Agents
Thieno[3,2-d]pyrimidine derivatives, especially those possessing diaryl semicarbazone scaffolds, have been designed, synthesized, and evaluated for their anticancer activity. These compounds demonstrated significant potency against various cancer cell lines, suggesting their potential as promising antitumor agents. The structure-activity relationship (SAR) analyses of these compounds provide valuable insights for further refining their structure to optimize anticancer activity (Liu et al., 2014).
Phosphodiesterase Type 4 Inhibitors
Another significant application of thieno[3,2-d]pyrimidine derivatives is as phosphodiesterase IV inhibitors, targeting treatments for asthma and chronic obstructive pulmonary disease (COPD). The research in this domain has led to the synthesis of a series of derivatives and the exploration of structure-activity relationships to enhance potency on the enzyme, indicating their potential in respiratory therapy (Taltavull et al., 2010).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for antimicrobial activity. These compounds, through their unique structural arrangements, have shown promising results against various gram-positive and gram-negative bacterial strains. This indicates their potential application in developing new antimicrobial agents (Sirakanyan et al., 2018).
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-3-9-22-16-17-13-8-10-21-14(13)15(18-16)20-12-6-4-11(19-2)5-7-12/h3-8,10H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRULUCGOBUEOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)
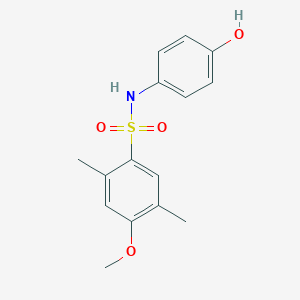
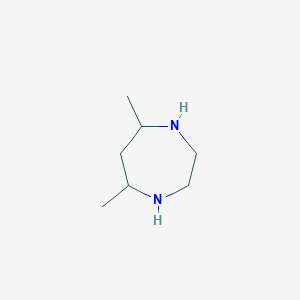
![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)
![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)
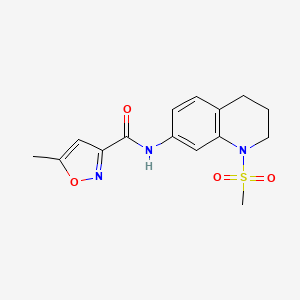
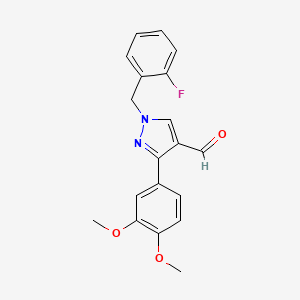
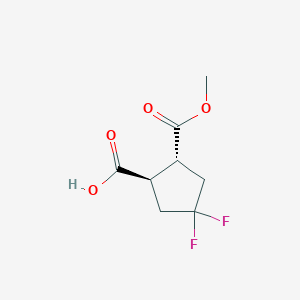
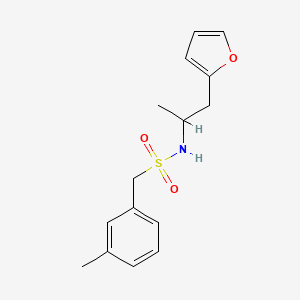
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)
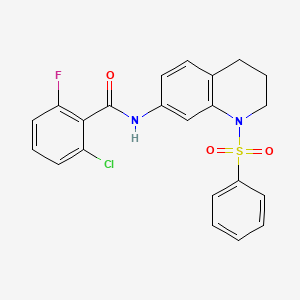
![1,3-dimethyl-8-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451228.png)